molecular formula C5H10N2 B033339 3-(Ethylamino)propanenitrile CAS No. 21539-47-9

3-(Ethylamino)propanenitrile

Cat. No.: B033339
CAS No.: 21539-47-9
M. Wt: 98.15 g/mol
InChI Key: RUVUQOOKKGVDNN-UHFFFAOYSA-N
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Description

3-(Ethylamino)propanenitrile is an organic compound with the molecular formula C5H10N2. It is a clear, colorless liquid that is soluble in dichloromethane and diethyl ether. This compound is used as a reactant in the preparation of various chemical derivatives and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Ethylamino)propanenitrile can be synthesized by reacting ethylamine with acrylonitrile. The reaction typically involves equimolar amounts of ethylamine and acrylonitrile, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylamino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Ethylamino)propanenitrile involves its interaction with specific molecular targets and pathways. For example, in the study of enzyme inhibitors, the compound may bind to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 3-(Ethylamino)propanenitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to act as a reactant in the synthesis of complex molecules and its role in enzyme inhibition studies highlight its versatility and importance .

Properties

IUPAC Name

3-(ethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-2-7-5-3-4-6/h7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVUQOOKKGVDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290111
Record name 3-(Ethylamino)propanenitrile
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Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21539-47-9
Record name 3-(Ethylamino)propionitrile
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Record name 3-(Ethylamino)propionitrile
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Record name 3-(Ethylamino)propanenitrile
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Record name 3-(Ethylamino)propionitrile
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Record name 3-(ETHYLAMINO)PROPIONITRILE
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